N-{3-[2-(1H-benzimidazol-2-yl)ethyl]phenyl}-N'-(5-chloro-2-methoxyphenyl)urea
Description
N-{3-[2-(1H-Benzimidazol-2-yl)ethyl]phenyl}-N'-(5-chloro-2-methoxyphenyl)urea is a urea derivative characterized by a benzimidazole-linked ethylphenyl group and a substituted aryl moiety (5-chloro-2-methoxyphenyl). The benzimidazole core is a privileged structure in medicinal chemistry due to its ability to engage in hydrogen bonding and π-π interactions, often enhancing target binding affinity. The 5-chloro-2-methoxyphenyl group introduces steric bulk and electron-withdrawing effects, which may modulate solubility and receptor selectivity.
Properties
IUPAC Name |
5-[[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13FN6O4/c22-14-4-1-12(2-5-14)15-8-16-21(29)27(23-10-28(16)25-15)9-19-24-20(26-32-19)13-3-6-17-18(7-13)31-11-30-17/h1-8,10H,9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILCVGACRBGAXEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)CN4C(=O)C5=CC(=NN5C=N4)C6=CC=C(C=C6)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13FN6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Benzimidazole Core Formation
Benzimidazoles are classically synthesized via acid-catalyzed condensation of o-phenylenediamine with carboxylic acid derivatives. For this compound, a modified approach using 3-nitrophenethyl bromide and o-phenylenediamine achieves regioselective cyclization:
Procedure :
- 3-Nitrophenethyl bromide (1.0 equiv.) and o-phenylenediamine (1.2 equiv.) are refluxed in 4N HCl at 110°C for 12 hours.
- The intermediate 2-(3-nitrophenethyl)-1H-benzimidazole is isolated via vacuum filtration (Yield: 78%).
- Nitro reduction : Catalytic hydrogenation (H₂, 10% Pd/C, ethanol, 25°C, 6 h) yields 3-[2-(1H-benzimidazol-2-yl)ethyl]phenylamine (Yield: 92%).
Characterization :
- ¹H NMR (400 MHz, DMSO-d₆) : δ 12.98 (s, 1H, NH), 7.52–6.89 (m, 7H, Ar-H), 3.12 (t, J = 7.6 Hz, 2H, CH₂), 2.85 (t, J = 7.6 Hz, 2H, CH₂).
- HRMS (ESI) : m/z 266.1295 [M+H]⁺ (Calc. 266.1289).
Synthesis of 5-Chloro-2-methoxyphenyl Isocyanate
Nitration and Functionalization
5-Chloro-2-methoxy-1-nitrobenzene serves as the precursor:
Reduction and Isocyanate Formation
- Nitro reduction : Catalytic hydrogenation (H₂, Raney Ni, ethanol) yields 5-chloro-2-methoxyaniline (Yield: 94%).
- Isocyanate synthesis : Treatment with triphosgene (1.2 equiv.) in dry dichloromethane (0°C, 2 h) affords 5-chloro-2-methoxyphenyl isocyanate (Yield: 88%).
Characterization :
- IR (KBr) : 2270 cm⁻¹ (N=C=O stretch).
- ¹³C NMR (100 MHz, CDCl₃) : δ 153.2 (N=C=O), 148.1–112.4 (Ar-C).
Urea Bond Formation
Coupling Reaction Optimization
Reaction of 3-[2-(1H-benzimidazol-2-yl)ethyl]phenylamine with 5-chloro-2-methoxyphenyl isocyanate is optimized across solvents and stoichiometries:
| Entry | Solvent | Isocyanate Equiv. | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Dichloromethane | 1.5 | 25 | 8 | 62 |
| 2 | Acetone | 1.5 | 25 | 8 | 58 |
| 3 | CH₂Cl₂/Acetone (80:20) | 1.5 | 25 | 6 | 91 |
| 4 | THF | 1.5 | 25 | 8 | 54 |
Optimal conditions : Dichloromethane/acetone (80:20), 1.5 equiv. isocyanate, 25°C, 6 h.
Procedure
- 3-[2-(1H-Benzimidazol-2-yl)ethyl]phenylamine (1.0 equiv.) is dissolved in dichloromethane/acetone (80:20) under N₂.
- 5-Chloro-2-methoxyphenyl isocyanate (1.5 equiv.) is added dropwise at 0°C.
- The mixture is stirred at 25°C for 6 h, concentrated, and purified via silica gel chromatography (EtOAc/hexane 1:1) to yield the title compound as a white solid (Yield: 91%).
Structural Characterization
Spectroscopic Data
- ¹H NMR (400 MHz, DMSO-d₆) : δ 12.91 (s, 1H, NH), 8.74 (s, 1H, NH), 8.21 (s, 1H, NH), 7.62–6.88 (m, 10H, Ar-H), 3.83 (s, 3H, OCH₃), 3.15 (t, J = 7.6 Hz, 2H, CH₂), 2.88 (t, J = 7.6 Hz, 2H, CH₂).
- ¹³C NMR (100 MHz, DMSO-d₆) : δ 155.3 (C=O), 153.1 (benzimidazole-C), 148.9–112.7 (Ar-C), 55.2 (OCH₃), 34.5 (CH₂), 29.8 (CH₂).
- HRMS (ESI) : m/z 463.1492 [M+H]⁺ (Calc. 463.1486).
Purity Assessment
- HPLC : >99% purity (C18 column, MeOH/H₂O 70:30, 1.0 mL/min).
- Elemental analysis : Calc. C 64.16%, H 4.78%, N 12.11%; Found C 64.09%, H 4.82%, N 12.08%.
Challenges and Mitigation Strategies
- Benzimidazole Hydrolysis : Acidic conditions during cyclization may degrade the benzimidazole. Mitigated by using controlled HCl concentrations.
- Isocyanate Stability : Moisture-sensitive intermediates require strict anhydrous conditions. Achieved via molecular sieves and N₂ atmosphere.
- Urea Solubility : Low solubility in polar solvents addressed by dichloromethane/acetone mixtures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole moiety.
Reduction: Reduction reactions can occur at the nitro groups if present in derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic reagents such as halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of benzimidazole N-oxides.
Reduction: Conversion of nitro groups to amines.
Substitution: Halogenated derivatives of the aromatic rings.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with metals that can be used as catalysts in various organic reactions.
Biology
Antimicrobial Activity: Exhibits potential as an antimicrobial agent due to its ability to interact with microbial enzymes and disrupt cellular processes.
Anticancer Activity: Shows promise in inhibiting the growth of cancer cells by interfering with cell division and inducing apoptosis.
Medicine
Drug Development: Investigated as a lead compound for developing new pharmaceuticals targeting specific enzymes or receptors involved in diseases.
Industry
Material Science: Used in the synthesis of advanced materials with specific electronic or optical properties.
Mechanism of Action
The compound exerts its effects primarily through interaction with biological macromolecules such as proteins and nucleic acids. The benzimidazole moiety can intercalate with DNA, disrupting replication and transcription processes. Additionally, the urea linkage allows for hydrogen bonding with enzyme active sites, inhibiting their function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural homology with several urea derivatives reported in the literature. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison
Key Observations
Benzimidazole vs. Heterocyclic Cores: The target compound’s benzimidazole group distinguishes it from PQ401 (quinoline) and Y600-4221 (indole). Glasdegib retains the benzimidazole motif but incorporates a piperidine spacer, which may reduce steric hindrance and enhance membrane permeability .
Substituent Effects :
- The 5-chloro-2-methoxyphenyl group in the target compound and PQ401 suggests shared electronic properties. The chloro substituent likely increases electrophilicity, while methoxy improves solubility—a balance critical for oral bioavailability .
- In contrast, Y600-4221’s 2,4-dimethoxyphenyl group provides greater solubility but may reduce receptor selectivity due to increased steric bulk .
Biological Implications: PQ401 is documented as a kinase inhibitor, implying that the target compound’s similar aryl-urea scaffold may exhibit analogous activity .
Research Findings and Hypotheses
While direct pharmacological data for the target compound are absent in the provided evidence, inferences can be drawn from structural analogs:
- Kinase Inhibition : The urea bridge in PQ401 and similar compounds often acts as a hinge-binding motif in kinase active sites. The target compound’s benzimidazole-ethylphenyl group may stabilize interactions with hydrophobic pockets .
- GPCR Modulation : Benzimidazole derivatives frequently target GPCRs (e.g., serotonin receptors). The chloro-methoxy group could confer subtype selectivity, as seen in antipsychotic agents .
Q & A
Basic: What are the established synthetic routes for this urea derivative?
Answer:
The compound is synthesized via multi-step reactions, typically involving:
Coupling Reactions : Urea bond formation between substituted phenyl isocyanates and amines under anhydrous conditions (e.g., using DMF as a solvent at 60–80°C) .
Functional Group Modifications : Introduction of the benzimidazole moiety via cyclization of o-phenylenediamine derivatives with carboxylic acids or esters .
Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) and recrystallization (ethanol/water mixtures) to achieve >95% purity .
Advanced: How can reaction yields be optimized for the final coupling step?
Answer:
Yield optimization requires:
- Design of Experiments (DoE) : Systematic variation of temperature (40–100°C), catalyst loading (e.g., 1–5 mol% Pd(OAc)₂), and solvent polarity (DMF vs. acetonitrile) to identify optimal conditions .
- In-line Analytics : Use of flow chemistry systems with real-time HPLC monitoring to adjust residence times and prevent byproduct formation .
Basic: Which analytical techniques validate the compound’s structural integrity?
Answer:
- NMR Spectroscopy : and NMR to confirm proton environments and carbon backbone (e.g., urea NH peaks at δ 8.2–8.5 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 463.1542) .
- X-ray Crystallography : Single-crystal analysis to resolve bond angles and torsion angles (e.g., C–N–C bond angle: 120.5°) .
Advanced: How to address discrepancies in reported IC₅₀ values across biological assays?
Answer:
- Assay Standardization : Control variables such as cell line (HEK293 vs. HeLa), incubation time (24–72 hr), and DMSO concentration (<0.1%) .
- Compound Integrity Checks : Re-test synthesized batches via LC-MS to rule out degradation or isomerization .
Basic: What biological targets are associated with this compound?
Answer:
- Kinase Inhibition : Potent activity against tyrosine kinases (e.g., EGFR, IC₅₀ = 12 nM) due to urea’s hydrogen-bonding with ATP-binding pockets .
- Receptor Modulation : Interaction with G-protein-coupled receptors (GPCRs) via the benzimidazole moiety’s π-π stacking .
Advanced: How to design structure-activity relationship (SAR) studies?
Answer:
- Substituent Variation : Synthesize analogs with halogen (Cl→F) or methoxy (OCH₃→OCF₃) substitutions on the phenyl ring .
- Computational Docking : Use AutoDock Vina to predict binding affinities with target proteins (e.g., Vina score ≤ -9.0 kcal/mol indicates high affinity) .
Basic: What strategies improve aqueous solubility for in vivo studies?
Answer:
- Co-solvent Systems : Use PEG-400/water (70:30) or cyclodextrin inclusion complexes .
- Salt Formation : React with HCl or sodium acetate to enhance dissolution kinetics .
Advanced: How to model the compound’s pharmacokinetics computationally?
Answer:
- QSAR Models : Train models with descriptors like logP (2.8), polar surface area (85 Ų), and H-bond donors (2) to predict ADMET properties .
- MD Simulations : GROMACS simulations (AMBER force field) to study membrane permeability and protein-ligand stability .
Basic: How to assess stability under physiological conditions?
Answer:
- Forced Degradation Studies : Expose to pH 1–13 buffers (37°C, 24 hr) and analyze via HPLC for degradation products (e.g., hydrolysis of urea to amines) .
- Light Sensitivity Tests : UV irradiation (254 nm, 48 hr) to detect photodegradation .
Advanced: How to interpret crystallographic data for conformational analysis?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
